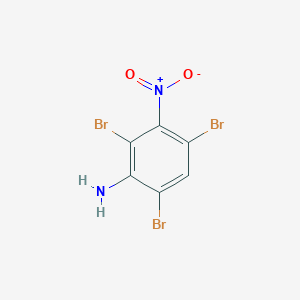
2,4,6-Tribromo-3-nitroaniline
Übersicht
Beschreibung
2,4,6-Tribromo-3-nitroaniline is a brominating agent that can produce hydrogen peroxide . It is used in organic synthesis of pharmaceuticals, agrochemicals, and fire-extinguishing agents .
Synthesis Analysis
2,4,6-Tribromo-3-nitroaniline is prepared by the reaction of hydrochloric acid with 2,4,6-tribromoaniline . The bromination of 2,4,6-tribromo-3-nitroaniline produces 4 equivalents of hydrogen peroxide .Molecular Structure Analysis
The molecular formula of 2,4,6-Tribromo-3-nitroaniline is C6H3Br3N2O2 . Its molecular weight is 374.81 g/mol .Chemical Reactions Analysis
The bromine molecule reacts with the benzene ring at the ortho and para positions, leading to the formation of 2,4,6-tribromoaniline . Diazotization, then reaction with ethanol to replace the diazonium group with hydrogen, gives 1,3,5-tribromobenzene .Physical And Chemical Properties Analysis
2,4,6-Tribromo-3-nitroaniline is a solid substance . Its melting point is 95-97° C and its predicted boiling point is 319.3° C at 760 mmHg . The predicted density is 2.5 g/cm3 and the refractive index is n20D 1.72 .Wissenschaftliche Forschungsanwendungen
Proteomics Research
“2,4,6-Tribromo-3-nitroaniline” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and locations.
Antitumor Agents
Derivatives of nitro group-containing compounds, such as “2,4,6-Tribromo-3-nitroaniline”, have been studied for their potential antitumor activities . These compounds have shown promising results in diverse cancer cell models, demonstrating anti-apoptotic and anti-metastatic features on hepatoma cells .
Biochemical Research
“2,4,6-Tribromo-3-nitroaniline” is used as a biochemical for research . It can be used to study various biological processes and pathways, contributing to our understanding of life at the molecular level.
Brominating Agent
“2,4,6-Tribromo-3-nitroaniline” can act as a brominating agent . It can be used in chemical reactions to introduce bromine atoms into other compounds, which is useful in many areas of chemistry.
Dipole Moments Study
“2,4,6-Tribromo-3-nitroaniline” has been used in the study of apparent dipole moments . Understanding the dipole moments of molecules is crucial in fields like physical chemistry and molecular physics.
Environmental Toxicology
Brominated phenols, which are related to “2,4,6-Tribromo-3-nitroaniline”, have been studied in the field of environmental toxicology . This research can help us understand the environmental impact and toxicity of these compounds.
Wirkmechanismus
Target of Action
2,4,6-Tribromo-3-nitroaniline is a brominating agent . It can produce hydrogen peroxide , which is a reactive oxygen species that plays a crucial role in various biological processes, including cell signaling, inflammation, and immune response.
Mode of Action
The compound is prepared by the reaction of hydrochloric acid with 2,4,6-tribromoaniline . The bromination of 2,4,6-tribromo-3-nitroaniline produces 4 equivalents of hydrogen peroxide . This suggests that the compound may interact with its targets through a bromination mechanism, leading to the production of hydrogen peroxide.
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemical species could influence the action, efficacy, and stability of 2,4,6-Tribromo-3-nitroaniline. For instance, the reaction of 2,4,6-tribromoaniline with hydrochloric acid to produce 2,4,6-Tribromo-3-nitroaniline suggests that acidic conditions may facilitate its action .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,4,6-tribromo-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3N2O2/c7-2-1-3(8)6(11(12)13)4(9)5(2)10/h1H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKZWLNXOMHHIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)[N+](=O)[O-])Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478333 | |
| Record name | 2,4,6-Tribromo-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62406-72-8 | |
| Record name | 2,4,6-Tribromo-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B1314797.png)
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde](/img/structure/B1314800.png)
![1-[(tert-Butoxy)carbonyl]-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B1314801.png)
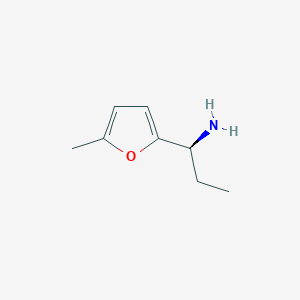

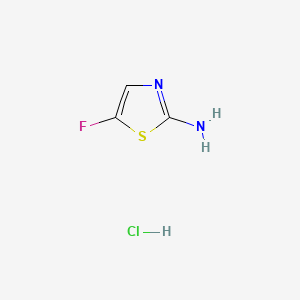
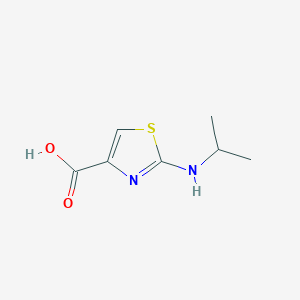

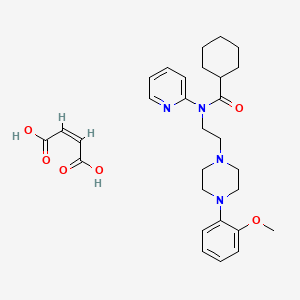
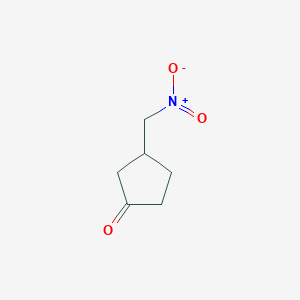
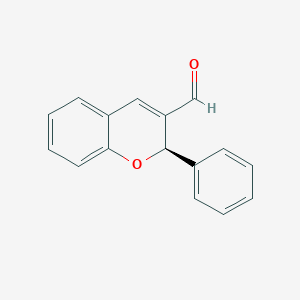
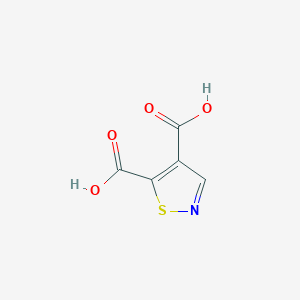
![N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1314827.png)
